molecular formula C31H39NO2 B14420412 4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate CAS No. 82492-43-1

4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate

Cat. No.: B14420412
CAS No.: 82492-43-1
M. Wt: 457.6 g/mol
InChI Key: FJSVUPPBPRTZEY-UHFFFAOYSA-N
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Description

4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate is a complex organic compound known for its unique structural properties. This compound is part of the biphenyl family and is characterized by the presence of a cyano group and a pentyl chain. It is commonly used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate involves its interaction with specific molecular targets. The cyano group plays a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can influence various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Cyano[1,1’-biphenyl]-4-yl 4’-pentyl[1,1’-bi(cyclohexane)]-4-carboxylate is unique due to the presence of both a cyano group and a cyclohexane ring, which confer distinct chemical and physical properties. This combination enhances its stability and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

82492-43-1

Molecular Formula

C31H39NO2

Molecular Weight

457.6 g/mol

IUPAC Name

[4-(4-cyanophenyl)phenyl] 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C31H39NO2/c1-2-3-4-5-23-6-10-25(11-7-23)27-14-16-29(17-15-27)31(33)34-30-20-18-28(19-21-30)26-12-8-24(22-32)9-13-26/h8-9,12-13,18-21,23,25,27,29H,2-7,10-11,14-17H2,1H3

InChI Key

FJSVUPPBPRTZEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N

Origin of Product

United States

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